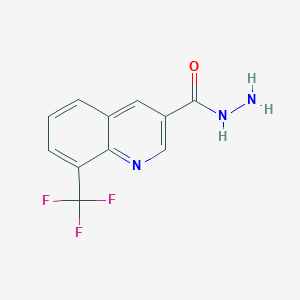![molecular formula C14H14FN3O B11860062 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a fluoro group and an imidazole ring The imidazole ring is further substituted with a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles under mild conditions . The imidazole ring is then functionalized with a hydroxypropyl group through nucleophilic substitution reactions.
The benzonitrile core is prepared separately, often starting from a fluorinated benzene derivative. The final step involves coupling the imidazole derivative with the benzonitrile core using a suitable linker, such as a methylene bridge, under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
化学反応の分析
Types of Reactions
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of substituted benzonitriles with various functional groups replacing the fluoro group.
科学的研究の応用
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
作用機序
The mechanism of action of 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. The fluoro and nitrile groups can enhance binding affinity and specificity to target proteins .
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-[[5-(2-hydroxyethyl)imidazol-1-yl]methyl]benzonitrile
- 3-Fluoro-4-[[5-(4-hydroxybutyl)imidazol-1-yl]methyl]benzonitrile
- 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzamide
Uniqueness
3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is unique due to the specific substitution pattern on the benzonitrile core and the presence of both fluoro and hydroxypropyl groups. This combination of functional groups provides a unique set of chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications .
特性
分子式 |
C14H14FN3O |
|---|---|
分子量 |
259.28 g/mol |
IUPAC名 |
3-fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C14H14FN3O/c15-14-6-11(7-16)3-4-12(14)9-18-10-17-8-13(18)2-1-5-19/h3-4,6,8,10,19H,1-2,5,9H2 |
InChIキー |
HISNDKBVNSCFDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)F)CN2C=NC=C2CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


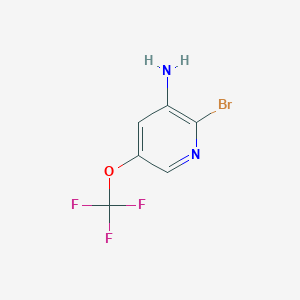

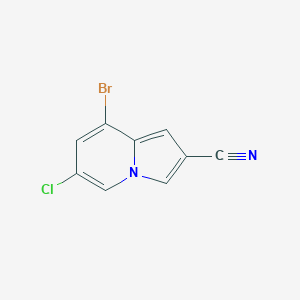
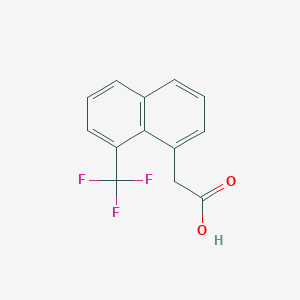
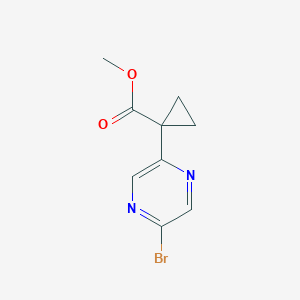

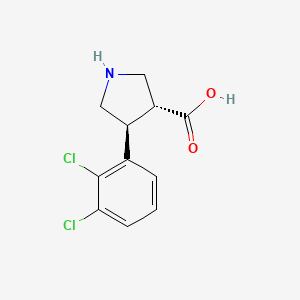
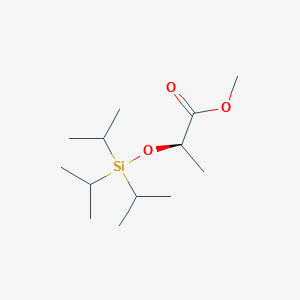

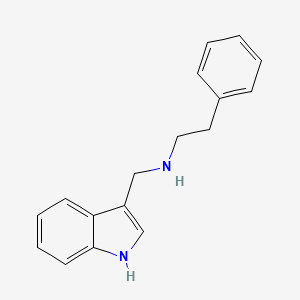
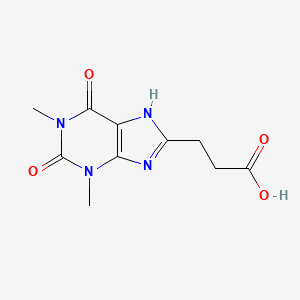
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)

